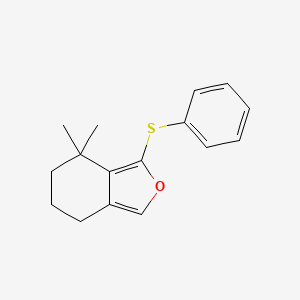
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran is an organic compound with the molecular formula C16H18OS. This compound is characterized by a benzofuran ring system substituted with a phenylsulfanyl group and two methyl groups. The presence of the phenylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Applications De Recherche Scientifique
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran exerts its effects involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The benzofuran ring system can interact with biological molecules, potentially affecting pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-1-(phenylsulfonyl)methylbicyclo[2.2.1]heptan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
7,7-Dimethyl-1-(phenylsulfanyl)ethenylbicyclo[2.2.1]heptan-2-one: Contains an ethenyl group in place of the tetrahydrobenzofuran ring.
Uniqueness
The unique combination of the benzofuran ring and the phenylsulfanyl group in 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran imparts distinct chemical properties that are not found in the similar compounds listed above. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
89656-06-4 |
|---|---|
Formule moléculaire |
C16H18OS |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
7,7-dimethyl-1-phenylsulfanyl-5,6-dihydro-4H-2-benzofuran |
InChI |
InChI=1S/C16H18OS/c1-16(2)10-6-7-12-11-17-15(14(12)16)18-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3 |
Clé InChI |
YHKAEPGTVSYEMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=COC(=C21)SC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


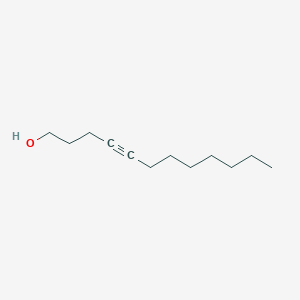

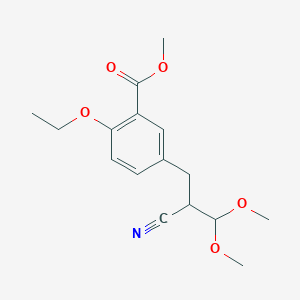
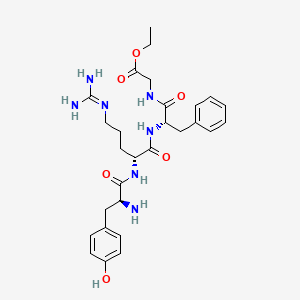
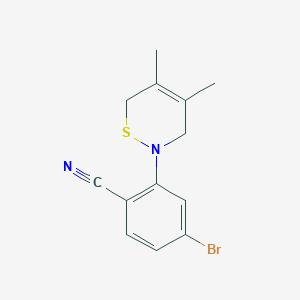
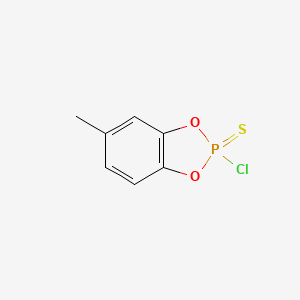


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
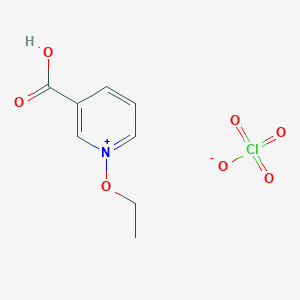

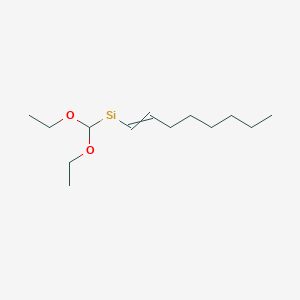
-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
